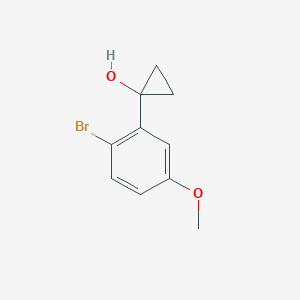
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring with a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol followed by methoxylation.
Cyclopropanation: Another approach involves the cyclopropanation of 2-bromo-5-methoxybenzene using a suitable cyclopropanating agent such as diazomethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Oxidation: 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and nucleophiles like sodium cyanide (NaCN) for substitution reactions are commonly used.
Major Products Formed: The major products include 1-(2-bromo-5-methoxyphenyl)cyclopropanone, 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is unique due to its combination of functional groups and structural features. Similar compounds include:
1-(2-Chloro-5-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-4-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-6-methoxyphenyl)cyclopropan-1-ol
These compounds differ in the position of the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(2-bromo-5-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-7-2-3-9(11)8(6-7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
NXGGRBPVZLDZOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















